molecular formula C12H12BrN3O B2768416 5-Bromo-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide CAS No. 2190417-97-9

5-Bromo-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide

Cat. No. B2768416
CAS RN: 2190417-97-9
M. Wt: 294.152
InChI Key: LWPMTOGQOQELMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would involve various chemical reactions, but specific details about the synthesis of this particular compound are not available .


Molecular Structure Analysis

The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, specific details about the molecular structure of this compound are not available .


Chemical Reactions Analysis

The analysis of chemical reactions involves studying the changes that occur during a chemical reaction. Unfortunately, specific details about the chemical reactions involving this compound are not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility, among others. Unfortunately, specific details about the physical and chemical properties of this compound are not available .

Scientific Research Applications

Synthesis and Characterization

  • A study describes the synthesis and spectroscopic characterization of a compound prepared from 5-bromoindazole-3-carboxylic acid methylester, showcasing techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction studies for structural identification. This approach highlights the importance of these techniques in the structural elucidation of brominated pyridine derivatives (Anuradha et al., 2014).

Biological Activity

  • Carbocyclic analogues of 3'-deoxyuridines and uridines with substituents, including bromo groups, were synthesized and tested for antiviral activity against herpes simplex virus, demonstrating the potential biological applications of brominated compounds in antiviral research (Shealy et al., 1983).

Chemical Synthesis Techniques

  • Research on the efficient synthesis of bromo- and methoxy-substituted pyridine carboxylic acids, which are key moieties in potent receptor antagonists, underlines the relevance of these compounds in developing pharmacologically active agents. This includes methodologies for achieving high regioselectivity and overall yield in the synthesis process (Hirokawa et al., 2000).

Mechanistic Insights and Application

  • The application of brominated nucleotides like 5-bromodeoxyuridine for DNA replication studies offers insights into cell cycle dynamics and DNA synthesis mechanisms, illustrating the utility of brominated compounds in molecular biology research (Gratzner, 1982).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. Unfortunately, specific details about the mechanism of action of this compound are not available .

Safety and Hazards

Information about the safety and hazards of a compound is important for handling and storage. Unfortunately, specific details about the safety and hazards of this compound are not available .

Future Directions

The future directions for research on a compound can include potential applications, further studies needed, and potential impacts on various fields. Unfortunately, specific details about the future directions for this compound are not available .

properties

IUPAC Name

5-bromo-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-16(12(8-14)3-2-4-12)11(17)9-5-10(13)7-15-6-9/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPMTOGQOQELMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CN=C1)Br)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-(1-cyanocyclobutyl)-N-methylpyridine-3-carboxamide

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